2-Bromo-5-isobutylpyridine
Description
2-Bromo-5-isobutylpyridine (CAS: 1353855-55-6) is a brominated pyridine derivative with the molecular formula C₉H₁₂BrN and a molecular weight of 214.1 g/mol . Its structure features a bromine atom at the 2-position and an isobutyl group (-CH₂CH(CH₃)₂) at the 5-position of the pyridine ring. This compound is primarily utilized as a building block in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) due to the bromine atom's role as a leaving group. The isobutyl substituent introduces steric bulk and moderate electron-donating effects via induction, which can influence reactivity and regioselectivity in subsequent transformations .
Properties
Molecular Formula |
C9H12BrN |
|---|---|
Molecular Weight |
214.10 g/mol |
IUPAC Name |
2-bromo-5-(2-methylpropyl)pyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)5-8-3-4-9(10)11-6-8/h3-4,6-7H,5H2,1-2H3 |
InChI Key |
BKTWPYSXVLGNIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-5-isobutylpyridine can be synthesized through several methods. One common method involves the bromination of 5-isobutylpyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure precision and safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-isobutylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The bromine atom can be reduced to form 5-isobutylpyridine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Coupling: Biaryl compounds are formed through the coupling reactions.
Reduction: The major product is 5-isobutylpyridine.
Scientific Research Applications
2-Bromo-5-isobutylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions involving pyridine derivatives.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-isobutylpyridine depends on the specific reactions it undergoes. In coupling reactions, the bromine atom is activated by a palladium catalyst, facilitating the formation of a carbon-carbon bond with a boronic acid. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Bromopyridines
The following table compares 2-Bromo-5-isobutylpyridine with analogous brominated pyridine derivatives, focusing on substituent effects, molecular properties, and applications:
Substituent Effects on Reactivity
- Steric Influence : The isobutyl group in this compound imposes greater steric hindrance than methyl (2-Bromo-3-methylpyridine) or isopropyl (2-Bromo-5-isopropylpyridine) substituents. This can slow reaction kinetics but improve regioselectivity in metal-catalyzed couplings .
- Electronic Effects : Alkyl groups (e.g., isobutyl, isopropyl) donate electrons via induction, mildly activating the pyridine ring toward electrophilic substitution. In contrast, methoxy groups (5-Bromo-2-methoxypyridine) donate electrons via resonance, significantly altering reaction pathways .
- Halogen Diversity : 5-Bromo-2-iodopyridine’s dual halogens enable sequential functionalization, whereas this compound’s single bromine limits reactivity to single substitution events .
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